

"Methyl 4-methyl-4-nitropentanoate" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl 4-methyl-4-nitropentanoate

Cat. No.: B090775

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In-Depth Spectroscopic Analysis of Methyl 4-methyl-4-nitropentanoate

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data for **methyl 4-methyl-4-nitropentanoate**, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in scientific research and drug development.

Spectroscopic Data Summary

The spectroscopic data for **methyl 4-methyl-4-nitropentanoate** is summarized below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	Singlet	3H	O-CH ₃
2.41	Triplet	2H	-CH ₂ -C=O
2.22	Triplet	2H	-C(NO ₂)(CH ₃) ₂ -CH ₂ -
1.59	Singlet	6H	-C(NO ₂)(CH ₃) ₂

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppm	Assignment
172.5	C=O
88.5	C-NO ₂
51.8	O-CH ₃
34.6	-CH ₂ -C=O
28.7	-C(NO ₂)(CH ₃) ₂ -CH ₂ -
24.3	-C(NO ₂)(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980	Medium	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1545	Strong	N-O asymmetric stretch (nitro group)
1440	Medium	C-H bend (alkane)
1350	Strong	N-O symmetric stretch (nitro group)
1170	Medium	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
159	Low	[M-CH ₃] ⁺
129	Moderate	[M-NO ₂] ⁺
101	High	[M-C(CH ₃) ₂ NO ₂] ⁺
74	High	[CH ₂ CH ₂ COOCH ₃] ⁺ (McLafferty rearrangement)
59	Moderate	[COOCH ₃] ⁺

Experimental Protocols

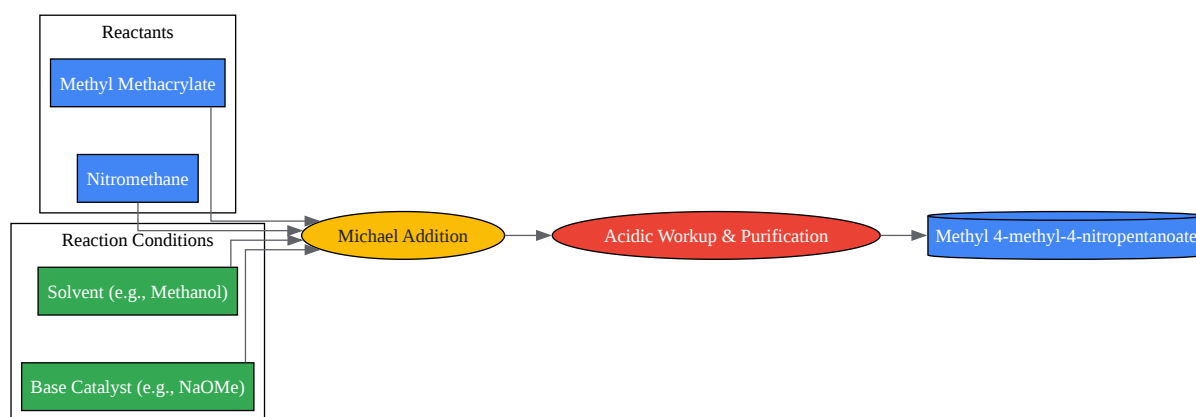
The following sections describe the methodologies for the synthesis of **methyl 4-methyl-4-nitropentanoate** and the acquisition of its spectroscopic data.

Synthesis: Michael Addition

Methyl 4-methyl-4-nitropentanoate can be synthesized via a Michael addition reaction.

Procedure:

- To a solution of nitromethane in a suitable solvent (e.g., methanol), a basic catalyst such as sodium methoxide is added.
- Methyl methacrylate is then added dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred for several hours to allow for the conjugate addition to proceed.
- The reaction is quenched by the addition of a weak acid (e.g., acetic acid).
- The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure **methyl 4-methyl-4-nitropentanoate**.

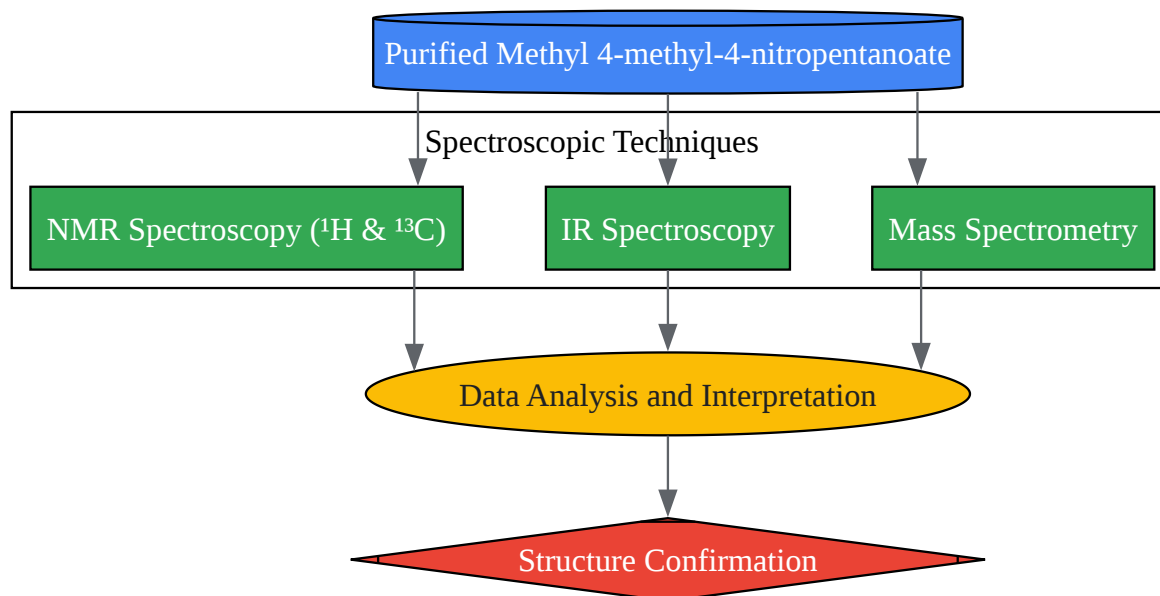


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Synthesis of **Methyl 4-methyl-4-nitropentanoate** via Michael Addition.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the synthesized compound is as follows:



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General workflow for spectroscopic analysis.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.

- Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Data Acquisition: The sample was injected into the GC, and the mass spectrum was recorded with the ion source at 70 eV.

Structural Elucidation and Data Interpretation

The spectroscopic data corroborates the structure of **methyl 4-methyl-4-nitropentanoate**.

*Structure of **Methyl 4-methyl-4-nitropentanoate** with atom numbering for NMR.*

- ^1H NMR: The singlet at 3.67 ppm corresponds to the three protons of the methyl ester group (C^7H_3). The two triplets at 2.41 and 2.22 ppm are characteristic of the two adjacent methylene groups (C^2H_2 and C^3H_2), with their coupling confirming their connectivity. The singlet at 1.59 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the quaternary carbon bearing the nitro group (C^5H_3 and C^6H_3).
- ^{13}C NMR: The peak at 172.5 ppm is typical for an ester carbonyl carbon (C^1). The signal at 88.5 ppm is attributed to the quaternary carbon attached to the electron-withdrawing nitro group (C^4). The peak at 51.8 ppm corresponds to the methyl ester carbon (C^7). The remaining signals at 34.6, 28.7, and 24.3 ppm are assigned to the methylene carbons (C^2 and C^3) and the two equivalent methyl carbons (C^5 and C^6), respectively.
- IR Spectroscopy: The strong absorption at 1740 cm^{-1} is indicative of the $\text{C}=\text{O}$ stretching vibration of the ester functional group. The two strong bands at 1545 cm^{-1} and 1350 cm^{-1} are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group ($\text{N}-\text{O}$), respectively. The $\text{C}-\text{H}$ stretching and bending vibrations of the alkane backbone are

observed around 2980 cm^{-1} and 1440 cm^{-1} , while the C-O stretching of the ester is seen at 1170 cm^{-1} .

- **Mass Spectrometry:** The mass spectrum does not show a prominent molecular ion peak (m/z 175) due to facile fragmentation. The peak at m/z 129 corresponds to the loss of the nitro group ($[M-\text{NO}_2]^+$). The base peak at m/z 101 results from the cleavage of the $\text{C}^3\text{-C}^4$ bond. A significant peak at m/z 74 is attributed to a McLafferty rearrangement, a characteristic fragmentation of esters. The fragment at m/z 59 corresponds to the methoxycarbonyl cation ($[\text{COOCH}_3]^+$).

This comprehensive spectroscopic analysis provides a robust foundation for the confident identification and utilization of **methyl 4-methyl-4-nitropentanoate** in various research and development applications.

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